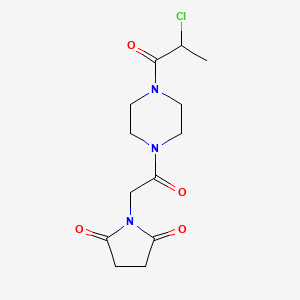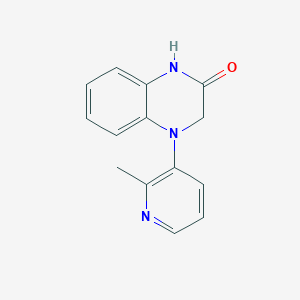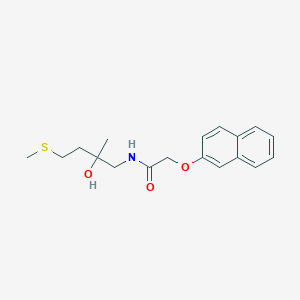
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H11N3O2S It is characterized by the presence of an imidazole ring attached to a benzene sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 1H-imidazole with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
- Dissolve 1H-imidazole in an appropriate solvent (e.g., dichloromethane).
- Add benzene-1-sulfonyl chloride dropwise to the solution while stirring.
- Add triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated imidazole derivatives.
Applications De Recherche Scientifique
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The imidazole ring can coordinate with metal ions in metalloenzymes, thereby inhibiting their catalytic activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
1H-imidazole-4-sulfonamide: Lacks the benzene ring, making it less hydrophobic.
2-(1H-imidazol-1-ylmethyl)benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group, affecting its hydrogen bonding capabilities.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Contains two imidazole groups, increasing its potential for coordination with metal ions.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the benzene sulfonamide group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(imidazol-1-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUOUQMADVUCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![1-(4-Ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2633231.png)





![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2633244.png)


![5-[(2,4-dichlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2633249.png)


![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)
